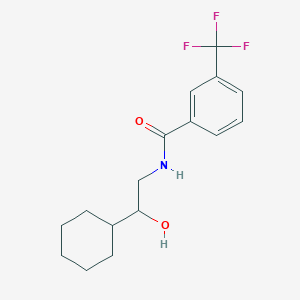

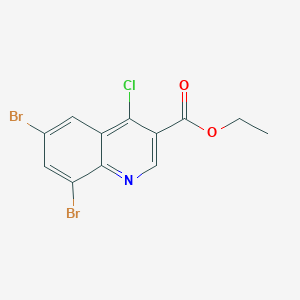

![molecular formula C29H30N2O2S B3018766 N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171675-80-1](/img/structure/B3018766.png)

N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is not directly discussed in the provided papers, but it shares structural similarities with the compounds studied in the papers, such as the presence of a benzothiazole moiety and an amide linkage.

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of various substituents to the benzothiazole core. For example, the synthesis of N,N-disubstituted propanamides and propanamines starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole is described in the first paper . Although the exact synthesis route for this compound is not provided, similar synthetic strategies could be employed, such as nucleophilic substitution reactions and amide bond formation.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a heterocyclic system and various substituents that can influence the compound's conformation and reactivity. The second paper reports a single crystal X-ray study to determine the conformational features of a related compound . The molecular structure of the compound would likely exhibit similar conformational characteristics due to the presence of the benzothiazole ring and the amide linkage.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond and the aromatic system. The compounds can undergo nucleophilic attack at the carbonyl carbon of the amide bond or electrophilic substitution reactions on the aromatic rings. The specific reactivity of this compound would depend on the electronic effects of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, melting point, and stability. The physicochemical characterization of related compounds, including NMR, IR spectroscopy, and mass spectrometry, is discussed in the second paper . These techniques could also be applied to analyze the physical and chemical properties of this compound.

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been found to exhibit diverse biological activities . .

Mode of Action

Benzothiazole derivatives have been known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with biochemical pathways related to Mycobacterium tuberculosis . .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2S/c1-2-21-15-9-17-26-28(21)30-29(34-26)31(20-24-16-10-18-33-24)27(32)19-25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-9,11-15,17,24-25H,2,10,16,18-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRPGSHSLOLQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

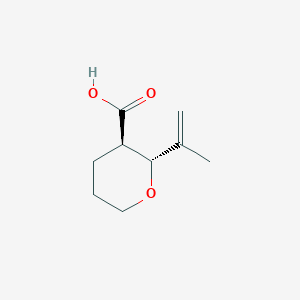

![1-[6-(methylsulfanyl)pyridine-3-carbonyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B3018684.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)

![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)

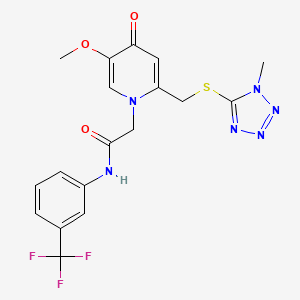

![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

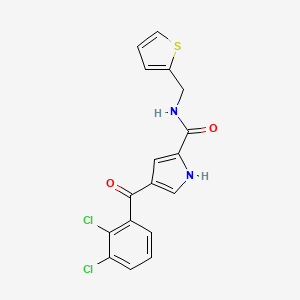

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)